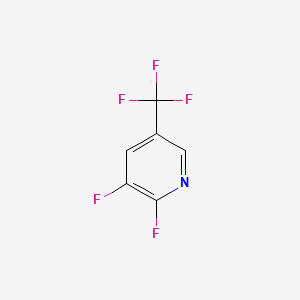

2,3-Difluoro-5-(trifluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-difluoro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFCGIKPAAZFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540285 | |

| Record name | 2,3-Difluoro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89402-42-6 | |

| Record name | 2,3-Difluoro-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89402-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-5-(trifluoromethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089402426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Difluoro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-difluoro-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.202.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-5-(trifluoromethyl)pyridine is a critical chemical intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its specific substitution pattern imparts unique properties to the final active ingredients. This technical guide provides a comprehensive overview of the primary synthetic pathway to this valuable compound, focusing on the widely utilized halogen exchange (Halex) reaction. Detailed experimental protocols, quantitative data, and a visual representation of the synthesis are presented to aid researchers in their synthetic endeavors.

Core Synthesis Pathway: Halogen Exchange Reaction

The most prevalent and industrially significant method for synthesizing this compound is through a nucleophilic aromatic substitution reaction, specifically a halogen exchange reaction. This process involves the displacement of chloro or bromo substituents on the pyridine ring with fluoride ions.

The general transformation can be depicted as follows:

Figure 1: General Halogen Exchange Pathway.

This reaction is typically carried out using an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent at elevated temperatures.[1][3] The choice of fluorinating agent and solvent can significantly impact the reaction's efficiency and yield.

Key Precursors and Transformations

The synthesis often starts from precursors like 2,3-dichloro-5-(trifluoromethyl)pyridine or 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine.[1][3] The latter is a common intermediate that can be formed during the fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine.[1]

The logical workflow for the synthesis can be visualized as:

Figure 2: Logical Workflow of the Synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental conditions for the synthesis of this compound.

Table 1: Synthesis from 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

| Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| CsF | DMSO | 105-115 | 46.5 | 48.4 | [4] |

| CsF | DMSO | 120-140 | Not Specified | Not Specified | [1] |

| KF | NMP | 190-205 | Not Specified | 68-80 | [3] |

| KF | Sulfolane | 195-200 | 1 | Not Specified | [3] |

Table 2: Synthesis from 2,3-Dichloro-5-(trifluoromethyl)pyridine

| Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| KF | NMP | 140 | 4.5 | Not Specified | [3] |

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis using Cesium Fluoride in DMSO[4]

Materials:

-

3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (0.1 mole, 20 g)

-

Cesium fluoride (CsF) (0.15 mole, 22.8 g)

-

Anhydrous Potassium Carbonate (K₂CO₃) (0.5 g)

-

Dimethyl sulfoxide (DMSO) (75 mL)

Apparatus:

-

100 mL 4-neck round-bottom flask

-

Magnetic stir bar

-

Thermometer

-

Nitrogen inlet

-

Distillation condenser (initially), pressure-equalizing addition funnel, dry ice condenser, and short path distillation condenser (subsequently).

Procedure:

-

Charge the flask with DMSO, anhydrous K₂CO₃, and CsF.

-

Heat the mixture to 115°C under reduced pressure (57 mm Hg) to distill approximately 20 mL of DMSO, ensuring anhydrous conditions.

-

Cool the mixture to 65°C and add 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine via a pressure-equalizing addition funnel.

-

Attach a dry ice condenser and maintain the reaction temperature at 105-115°C for 46.5 hours with constant agitation.

-

After the reaction, attach a short path distillation condenser and collect the crude product in a receiver cooled with a dry ice/acetone bath under reduced pressure (210 mm Hg) with a pot temperature of 125-160°C.

-

Extract the crude product with water to remove residual DMSO and dry it over 4Å molecular sieves.

-

Purify the dried product by distillation at 102°C (760 mm Hg) to obtain substantially pure this compound.

Expected Yield: 48.4%

Protocol 2: Synthesis using Potassium Fluoride in NMP[3]

Materials:

-

3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (4 moles, 800 g)

-

Potassium fluoride (KF), dried and pulverized (3 moles, 174 g)

-

Anhydrous Potassium Carbonate (K₂CO₃) (20 g)

-

N-methylpyrrolidinone (NMP) (2 L)

Apparatus:

-

3 L flask equipped for distillation

-

Mechanical stirrer

-

Thermometer

-

Addition funnel

Procedure:

-

Charge the flask with NMP and heat to 120°C under reduced pressure (20 mm Hg) to remove about 200 mL of NMP and water, ensuring anhydrous conditions.

-

Release the vacuum and add the dried, pulverized KF and anhydrous K₂CO₃.

-

Slowly add the 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine over a 6-hour period while maintaining the reaction temperature.

-

Continuously distill the product as it is formed.

Expected Yield: 68% (based on KF)

Conclusion

The synthesis of this compound is predominantly achieved through a halogen exchange reaction. The choice of starting material, fluorinating agent, solvent, and reaction conditions are all critical parameters that influence the yield and purity of the final product. The protocols and data presented in this guide offer a solid foundation for researchers to develop and optimize their synthetic strategies for this important chemical intermediate. Careful control of anhydrous conditions is paramount to the success of these reactions.

References

- 1. US4480102A - this compound and methods of making and using the same - Google Patents [patents.google.com]

- 2. EP0104715B1 - this compound and method of making and using the same - Google Patents [patents.google.com]

- 3. US4973698A - Preparation of this compound - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Difluoro-5-(trifluoromethyl)pyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document compiles essential data, outlines experimental considerations, and presents relevant structural information to support research and development activities.

Chemical Identity and Structure

This compound is a halogenated pyridine derivative. Its structure, featuring a pyridine ring substituted with two fluorine atoms and a trifluoromethyl group, imparts unique electronic properties that are highly sought after in medicinal and materials chemistry.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 89402-42-6[1] |

| Molecular Formula | C₆H₂F₅N[1] |

| Molecular Weight | 183.08 g/mol [1] |

| Canonical SMILES | C1=C(C=NC(=C1F)F)C(F)(F)F[1] |

| InChI | InChI=1S/C6H2F5N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H[1] |

| InChIKey | XIFCGIKPAAZFFS-UHFFFAOYSA-N[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, reaction optimization, and for predicting its behavior in various chemical and biological systems.

Table 2: Summary of Physicochemical Data

| Property | Value | Source |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 104 °C / 219.2 °F | [3] |

| Density | 1.470 g/cm³ | Stenutz |

| Refractive Index | 1.3855-1.3895 @ 20°C | [2] |

| Flash Point | > 100 °C / > 212 °F | [3] |

| Melting Point | No data available | [3] |

| pKa | No data available | |

| Solubility | No quantitative data available | |

| LogP (Predicted) | 2.3 | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound.

Table 3: Spectroscopic Data Summary

| Spectrum Type | Key Features |

| ¹H NMR | No specific data found for this compound. Analogous structures suggest signals in the aromatic region. |

| ¹³C NMR | No specific data found for this compound. |

| ¹⁹F NMR | No specific data found for this compound. The presence of three distinct fluorine environments (C2-F, C3-F, and -CF₃) would result in characteristic signals. The trifluoromethyl group typically appears between -60 to -70 ppm.[4] |

| Infrared (IR) | ATR-Neat spectrum available.[1] |

| Mass Spectrometry | No specific data found for this compound. |

Synthesis

The synthesis of this compound typically involves the fluorination of a chlorinated precursor. A common synthetic route starts from 2,3-dichloro-5-(trifluoromethyl)pyridine.

Experimental Protocol: Synthesis from 2,3-dichloro-5-(trifluoromethyl)pyridine

A detailed experimental protocol for the synthesis of this compound from 2,3-dichloro-5-trifluoromethylpyridine is described in the literature.[5] The process involves the following key steps:

-

Reaction Setup : A solution of 2,3-dichloro-5-trifluoromethylpyridine is prepared in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO), under a nitrogen atmosphere.

-

Fluorination : A fluorinating agent, typically spray-dried potassium fluoride, is added to the solution.

-

Heating : The reaction mixture is heated to approximately 110 °C for an extended period (e.g., 48 hours) to facilitate the nucleophilic aromatic substitution of chlorine with fluorine.

-

Workup : After the reaction is complete, the mixture is cooled and water is added. The product is then separated from the aqueous phase.

-

Purification : The crude product is dried, for instance with anhydrous magnesium sulfate, and then purified by distillation to yield the final 2,3-difluoro-5-trifluoromethylpyridine.

Safety and Handling

This compound is classified as a substance that causes serious eye irritation and may cause respiratory irritation.[3] It is also harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 4: GHS Hazard Classifications

| Hazard Class | Category |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2 |

| Specific target organ toxicity (single exposure); Respiratory tract irritation | Category 3 |

Experimental Protocols: Determination of Physicochemical Properties

Boiling Point Determination

The boiling point of a liquid can be determined using various methods, including the Thiele tube method or distillation. The principle involves heating the liquid until its vapor pressure equals the atmospheric pressure.

Density Measurement

The density of a liquid can be determined using a pycnometer or a digital density meter. The method involves measuring the mass of a known volume of the substance at a specific temperature.

Solubility Assessment

Quantitative solubility can be determined by preparing a saturated solution of the compound in a specific solvent at a given temperature. The concentration of the dissolved compound is then measured using an analytical technique such as HPLC or UV-Vis spectroscopy.

pKa Determination

The pKa of a compound can be determined by potentiometric titration or by using spectroscopic methods (e.g., UV-Vis or NMR) to monitor changes in the compound's spectrum as a function of pH. For fluorinated compounds, ¹⁹F NMR can be a particularly sensitive method for pKa determination.[6]

Logical Relationships in Drug Discovery

The physicochemical properties of this compound are critical determinants of its utility in drug discovery and development.

This guide serves as a foundational resource for professionals working with this compound. The compiled data and outlined experimental considerations are intended to facilitate safer handling, more efficient research, and the successful application of this versatile chemical intermediate.

References

- 1. This compound | C6H2F5N | CID 13421547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. H25958.03 [thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 89402-42-6 [chemicalbook.com]

- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

An In-depth Technical Guide to 2,3-Difluoro-5-(trifluoromethyl)pyridine (CAS 89402-42-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Difluoro-5-(trifluoromethyl)pyridine, a key fluorinated building block in modern chemistry. This document consolidates essential physicochemical data, detailed synthesis protocols, spectroscopic information, safety and handling guidelines, and its applications in research and development, particularly in the agrochemical and pharmaceutical industries.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 89402-42-6 | [1] |

| Molecular Formula | C₆H₂F₅N | [3] |

| Molecular Weight | 183.08 g/mol | [3][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][2] |

| Boiling Point | 104 °C | [5] |

| Density | 1.470 g/cm³ | [6] |

| Refractive Index | 1.3855-1.3895 @ 20 °C | [7] |

| Flash Point | 26 °C (78.8 °F) | [3] |

| Purity | >97.5% (GC) | [1][7] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms in the pyridine ring and the trifluoromethyl group. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting patterns due to C-F coupling.[8]

-

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two main signals: one for the two fluorine atoms on the pyridine ring and another for the three fluorine atoms of the trifluoromethyl group.[9] The fluorine atoms on the ring may show coupling to each other and to the adjacent protons. The trifluoromethyl group will likely appear as a singlet.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its functional groups.[10] Key expected peaks include:

-

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.[10]

-

C=N and C=C stretching: The stretching vibrations of the pyridine ring will appear in the 1600-1400 cm⁻¹ range.[10]

-

C-F stretching: Strong absorption bands due to the C-F bonds on the aromatic ring and the trifluoromethyl group are expected in the 1350-1000 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 183.08. Fragmentation patterns would likely involve the loss of fluorine, trifluoromethyl radical, or other small neutral molecules.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through a halogen exchange reaction, typically involving the fluorination of a chlorinated precursor.

Synthesis Workflow

The following diagram illustrates a common synthetic pathway for this compound.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Halogen Exchange Fluorination

This protocol is based on methods described in the patent literature.[4][6]

Objective: To synthesize this compound from 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine.

Materials:

-

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

-

Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), N-methylpyrrolidinone (NMP), or Sulfolane)[4][6]

-

Nitrogen or Argon gas

-

Anhydrous magnesium sulfate

-

Water

Equipment:

-

Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen/argon inlet

-

Heating mantle

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add the anhydrous polar aprotic solvent (e.g., DMSO).

-

Add the fluorinating agent, such as cesium fluoride (CsF), to the solvent.[6] A molar excess of the fluorinating agent is typically used.[4]

-

Add the starting material, 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, to the flask.

-

Heat the reaction mixture with constant agitation to a temperature between 85 °C and 180 °C. The optimal temperature will depend on the solvent used.[6] For example, with DMSO, a temperature range of 120-125 °C is often employed.[4]

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS). The reaction time can vary, with some protocols reporting reaction times of up to 48 hours.[4]

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Add water to the reaction mixture and perform a liquid-liquid extraction.

-

Separate the organic phase and dry it over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Purify the crude product by distillation to obtain this compound.[5]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of complex organic molecules, primarily due to the unique properties conferred by its fluorine and trifluoromethyl substituents.[11]

Agrochemicals

The primary application of this compound is in the agrochemical industry as a key building block for the synthesis of herbicides and fungicides.[6][11] The presence of the trifluoromethylpyridine moiety is crucial for the biological activity of many crop protection products.[3] For example, it is used in the preparation of 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)alkanoic acid herbicides.[6][12]

Pharmaceuticals

While its use in agrochemicals is more established, the trifluoromethylpyridine scaffold is also of significant interest in medicinal chemistry. Fluorine-containing compounds often exhibit enhanced metabolic stability, bioavailability, and binding affinity to biological targets.[13] this compound serves as a versatile starting material for the synthesis of novel pharmaceutical candidates.

The following diagram illustrates the logical relationship of its applications.

Caption: Applications of this compound.

Safety and Handling

This compound is a flammable liquid and is toxic if swallowed.[3][14] It also causes serious eye irritation.[14] Appropriate safety precautions must be taken when handling this compound.

Hazard Identification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable liquids | GHS02 | Danger | H226: Flammable liquid and vapor |

| Acute toxicity, oral | GHS06 | Danger | H301: Toxic if swallowed |

| Serious eye damage/eye irritation | GHS07 | Warning | H319: Causes serious eye irritation |

Data sourced from PubChem and Sigma-Aldrich.[3][14]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.[15]

-

Personal Protective Equipment (PPE):

-

Handling: Keep away from heat, sparks, and open flames. Avoid contact with skin and eyes. Do not breathe vapor or mist. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[15]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[15]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[15]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15]

This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling advice. Always consult the latest SDS for the most up-to-date safety information before handling this chemical.

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. This compound | 89402-42-6 [chemicalbook.com]

- 3. 2,3-ジフルオロ-5-(トリフルオロメチル)ピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C6H2F5N | CID 13421547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. This compound [stenutz.eu]

- 7. rsc.org [rsc.org]

- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. biophysics.org [biophysics.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical [huimengchem.cn]

- 14. spectrabase.com [spectrabase.com]

- 15. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

Spectroscopic Profile of 2,3-Difluoro-5-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 2,3-Difluoro-5-(trifluoromethyl)pyridine. This fluorinated pyridine derivative is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorine and trifluoromethyl substituents. This document outlines expected spectroscopic data, detailed experimental protocols for its acquisition, and a standardized workflow for its analysis.

Spectroscopic Data Summary

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |

| ¹H | 8.0 - 8.5 | Doublet of doublets (dd) | Aromatic proton at C4, coupled to F at C3 and H at C6. | |

| 7.5 - 8.0 | Doublet of quartets (dq) | Aromatic proton at C6, coupled to H at C4 and the CF₃ group. | ||

| ¹³C | 150 - 160 | Doublet of doublets (dd) | ¹JCF, ²JCCF | Carbon C2, coupled to F at C2 and F at C3. |

| 145 - 155 | Doublet of doublets (dd) | ¹JCF, ²JCCF | Carbon C3, coupled to F at C3 and F at C2. | |

| 130 - 140 | Doublet (d) | ³JCCCF | Carbon C4, coupled to F at C3. | |

| 120 - 130 | Quartet (q) | ²JCCF | Carbon C5, coupled to the CF₃ group. | |

| 115 - 125 | Quartet (q) | ¹JCF | Carbon of the CF₃ group. | |

| 135 - 145 | Singlet (s) | Carbon C6. | ||

| ¹⁹F | -60 to -70 | Singlet (s) | Trifluoromethyl group (CF₃). | |

| -130 to -150 | Doublet (d) | ³JFF | Fluorine at C2, coupled to F at C3. | |

| -140 to -160 | Doublet (d) | ³JFF | Fluorine at C3, coupled to F at C2. |

Table 2: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 183.01 | Molecular ion. |

| [M-F]⁺ | 164.01 | Loss of a fluorine atom from the pyridine ring. |

| [M-CF₃]⁺ | 114.02 | Loss of the trifluoromethyl group. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 1600 - 1450 | C=C and C=N stretch | Pyridine ring |

| 1350 - 1150 | C-F stretch | Aryl-F and CF₃ |

| 1100 - 1000 | C-F stretch | Aryl-F |

Table 4: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition | Solvent |

| ~260-280 | Moderate | π → π* | Ethanol or Cyclohexane |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for small organic molecules and may require optimization for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width to cover the aromatic region (typically 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to encompass the expected range for aromatic and trifluoromethyl carbons (typically 0-160 ppm).

-

Employ a sufficient number of scans and a suitable relaxation delay to ensure accurate integration, if needed.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled fluorine spectrum.

-

Set the spectral width to cover the range for both aromatic fluorine and trifluoromethyl fluorine (e.g., -50 to -170 ppm).

-

Use an appropriate reference standard for fluorine NMR (e.g., CFCl₃).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquisition:

-

Introduce the sample into the ion source.

-

For EI, use a standard electron energy of 70 eV.

-

For ESI, optimize the spray voltage, capillary temperature, and other source parameters to achieve stable ionization.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the elemental composition C₆H₂F₅N.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a small drop of the liquid sample onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin film.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane) of a known concentration.

-

Prepare a series of dilutions to determine the optimal concentration for measurement (absorbance typically between 0.1 and 1.0).

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Fill a cuvette with the pure solvent to be used as a blank.

-

Fill a matched cuvette with the sample solution.

-

Scan the sample over the desired wavelength range (e.g., 200-400 nm).

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a small molecule like this compound.

Caption: Workflow for Spectroscopic Analysis.

1H and 19F NMR of 2,3-Difluoro-5-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR of 2,3-Difluoro-5-(trifluoromethyl)pyridine

Introduction: Deciphering Fluorinated Heterocycles

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have established a position of paramount importance. The strategic incorporation of fluorine atoms into molecular scaffolds can dramatically alter physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This compound is a prime example of a highly functionalized heterocyclic building block, presenting a complex analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the synergistic application of proton (¹H) and fluorine-19 (¹⁹F) NMR, stands as the definitive technique for the unambiguous structural elucidation of such compounds.

This guide provides a comprehensive analysis of the ¹H and ¹⁹F NMR spectra of this compound. As a senior application scientist, this document moves beyond a mere presentation of data, offering a deep dive into the theoretical underpinnings, experimental best practices, and detailed spectral interpretation required by researchers and drug development professionals. We will explore the causality behind the observed phenomena, from chemical shifts to complex spin-spin coupling networks, providing a robust framework for analyzing this and similar fluorinated structures.

Part 1: Foundational Principles of ¹H and ¹⁹F NMR

A successful analysis is built upon a solid understanding of the fundamental principles governing the NMR experiment. While ¹H NMR is a ubiquitous tool, the nuances of ¹⁹F NMR are critical for interpreting fluorinated molecules.

¹H Nuclear Magnetic Resonance

Proton NMR provides essential information based on three key parameters:

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) reflects the local electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values).

-

Integration: The area under a signal is directly proportional to the number of protons it represents.

-

Spin-Spin Coupling (J-coupling): The interaction between non-equivalent nuclei, transmitted through chemical bonds, splits signals into multiplets. The magnitude of the coupling constant (J, in Hz) provides information about the number of bonds separating the coupled nuclei and their spatial relationship.

¹⁹F Nuclear Magnetic Resonance: The Ideal Spectroscopic Spy

The ¹⁹F nucleus is exceptionally well-suited for NMR analysis.[1][2][3] Its key advantages include:

-

100% Natural Abundance: Unlike ¹³C, the ¹⁹F isotope is the only naturally occurring form of fluorine, eliminating the need for isotopic enrichment.[2]

-

High Sensitivity: With a spin of I = ½ and a high gyromagnetic ratio, the ¹⁹F nucleus is nearly as sensitive as ¹H (approximately 83% of the sensitivity), allowing for rapid data acquisition.[2][4]

-

Vast Chemical Shift Range: The chemical shift dispersion for ¹⁹F is significantly larger than for ¹H, spanning over 800 ppm.[2][3] This dramatically reduces the likelihood of signal overlap, even in complex molecules, making ¹⁹F a powerful tool for analyzing mixtures of fluorinated compounds.[1][5][6][7]

This wide range is due to fluorine's large electron cloud, which makes its nuclear shielding highly sensitive to subtle changes in the local electronic environment.[8][9] Chemical shifts are typically referenced to an internal or external standard, most commonly trichlorofluoromethane (CFCl₃) at 0.0 ppm.[3][10]

-

Extensive Spin-Spin Coupling: ¹⁹F nuclei couple not only to ¹H but also to other ¹⁹F nuclei. These coupling constants (JHF and JFF) are often larger and observable over more bonds (long-range coupling) than ¹H-¹H couplings, providing a wealth of structural information.[2]

Part 2: Experimental Protocol: A Self-Validating System

The quality of NMR data is inextricably linked to the quality of the sample and the precision of the acquisition. The following protocol is designed to ensure high-resolution, artifact-free spectra.

Diagram: Standard NMR Workflow

Caption: A generalized workflow for NMR analysis.

Step-by-Step Methodology

-

Solvent Selection and Sample Preparation:

-

Rationale: The use of deuterated solvents is standard practice to avoid large, interfering signals from the solvent's protons and to provide a deuterium signal for the instrument's field frequency lock system.[11] Chloroform-d (CDCl₃) is an excellent choice due to its chemical inertness and ability to dissolve a wide range of organic compounds.

-

Protocol:

-

Accurately weigh 10-25 mg of this compound into a clean, dry vial.[12][13]

-

Add approximately 0.6-0.7 mL of CDCl₃. The sample must be fully dissolved to ensure a homogeneous solution, which is critical for achieving high resolution.[13]

-

To remove any particulate matter that could disrupt magnetic field homogeneity, filter the solution through a Pasteur pipette containing a small cotton or glass wool plug directly into a high-quality 5 mm NMR tube.[11][14]

-

Ensure the sample height in the tube is at least 4.5 cm to be properly positioned within the instrument's detection coil.[11]

-

-

-

Instrumental Setup and Data Acquisition:

-

Rationale: Proper instrument setup, particularly "shimming," is crucial. Shimming involves adjusting currents in specialized coils to make the main magnetic field as homogeneous as possible across the sample volume. An inhomogeneous field leads to broadened spectral lines and loss of resolution.[15]

-

Protocol:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Perform automated or manual shimming to optimize field homogeneity, aiming for narrow and symmetrical solvent peaks.

-

Acquire a standard ¹H spectrum.

-

Acquire a standard ¹⁹F spectrum. It is common to run ¹⁹F NMR with proton decoupling to simplify the spectra by removing JHF couplings, which can aid in initial assignments. A coupled ¹⁹F spectrum should also be acquired to determine these coupling constants.

-

(Optional but Recommended) Acquire a ¹H spectrum with ¹⁹F decoupling. This experiment is invaluable for confirming H-F coupling partners by observing the collapse of multiplets into simpler patterns.[16]

-

-

Part 3: Spectral Analysis of this compound

The true power of NMR is realized in the detailed interpretation of the resulting spectra. The structure and numbering scheme for the molecule are as follows:

Caption: Structure of this compound.

¹H NMR Spectrum: Interpreting the Aromatic Region

The ¹H NMR spectrum will display signals for the two aromatic protons, H-4 and H-6. Both are expected to be in the downfield region of the spectrum (typically δ 7.5-9.0 ppm) due to the electron-withdrawing effects of the nitrogen atom and the fluorine substituents.

-

Signal for H-4: This proton is adjacent to the CF₃ group and the F-3 atom. It will be split by H-6 (a three-bond, or meta, coupling, ³JHH), F-3 (a three-bond coupling, ³JHF), and potentially a long-range coupling to the CF₃ group (a four-bond coupling, ⁴JHF). This will result in a complex multiplet, likely a doublet of doublets of quartets (ddq) or a more complex pattern if coupling constants are similar.

-

Signal for H-6: This proton is adjacent to the nitrogen atom. It will be split by H-4 (³JHH) and will also exhibit long-range coupling to the CF₃ group (a four-bond coupling, ⁴JHF). This signal will likely appear as a quartet or a doublet of quartets (dq).

¹⁹F NMR Spectrum: A High-Resolution Fingerprint

The ¹⁹F NMR spectrum will show three distinct signals corresponding to the three unique fluorine environments: F-2, F-3, and the CF₃ group.

-

Signal for the CF₃ Group (at C-5): Trifluoromethyl groups on aromatic rings typically appear in the range of δ -60 to -70 ppm.[9][17][18] This signal will be split by H-4 (⁴JHF) and H-6 (⁴JHF). Since these couplings are through four bonds, they are expected to be small. The signal will likely appear as a triplet or a more complex multiplet if the couplings to H-4 and H-6 are different.

-

Signal for F-2: This fluorine atom is on the pyridine ring. It will exhibit a large three-bond coupling (³JFF) to F-3 and a smaller four-bond coupling (⁴JHF) to H-4. This will result in a doublet of multiplets.

-

Signal for F-3: This fluorine atom will also show the large three-bond coupling (³JFF) to F-2 and a three-bond coupling (³JHF) to H-4. This signal will appear as a doublet of multiplets.

Diagram: Key J-Coupling Interactions

Caption: Spin-spin coupling network in the molecule.

Data Summary

The precise chemical shifts and coupling constants must be determined experimentally. The following table provides an expected framework for the data.

| Nucleus | Expected δ (ppm) | Multiplicity | Coupling Constants (J in Hz) |

| ¹H NMR | |||

| H-4 | ~8.0 - 8.5 | ddd (or similar) | ³J(H4,H6), ³J(H4,F3), ⁴J(H4,CF3) |

| H-6 | ~8.5 - 9.0 | dq (or similar) | ³J(H6,H4), ⁴J(H6,CF3) |

| ¹⁹F NMR | |||

| F-2 | ~-120 to -150 | dm | ³J(F2,F3), ⁴J(F2,H4) |

| F-3 | ~-130 to -160 | dm | ³J(F3,F2), ³J(F3,H4) |

| CF₃ | ~-60 to -70 | t (or m) | ⁴J(CF3,H4), ⁴J(CF3,H6) |

Note: The exact chemical shifts can be influenced by solvent and concentration. Coupling constants provide the most robust data for structural confirmation.[19][20]

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive analysis of this compound demonstrates that a one-dimensional approach is often insufficient for complex fluorinated molecules. It is the synergistic combination of ¹H and ¹⁹F NMR, augmented by decoupling experiments, that provides the necessary data to resolve intricate overlapping signals and measure key coupling constants. This detailed characterization is not merely an academic exercise; it is a critical step in quality control, reaction monitoring, and understanding the structure-activity relationships that are fundamental to pharmaceutical and materials science research. The methodologies and interpretative frameworks presented in this guide offer a robust protocol for researchers to confidently and accurately characterize these challenging yet vital chemical entities.

References

-

Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Edinburgh Research Explorer. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(25), 7436–7444. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]

-

Scribd. (n.d.). 11_19F-NMR Spectroscopy - Basic. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2008). 1H with 19F Decoupling. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: Trifluoromethylation of Pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). ¹⁹F NMR Reference Standards. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine - Optional[¹⁹F NMR] - Chemical Shifts. Retrieved from [Link]

-

Semantic Scholar. (2017). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Retrieved from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

-

Supporting Information for: Aerobic C-N Bond Activation. (n.d.). Retrieved from [Link]

-

University of Wisconsin-Madison, Reich Research Group. (2020). NMR Spectroscopy. Retrieved from [Link]

-

Aguilar, J. A., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. National Institutes of Health. Retrieved from [Link]

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 4. scribd.com [scribd.com]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. biophysics.org [biophysics.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. colorado.edu [colorado.edu]

- 11. How to make an NMR sample [chem.ch.huji.ac.il]

- 12. scribd.com [scribd.com]

- 13. organomation.com [organomation.com]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. depts.washington.edu [depts.washington.edu]

- 16. University of Ottawa NMR Facility Blog: 1H with 19F Decoupling [u-of-o-nmr-facility.blogspot.com]

- 17. rsc.org [rsc.org]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 2,3-Difluoro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 2,3-Difluoro-5-(trifluoromethyl)pyridine. In the absence of direct experimental data for this specific compound, the fragmentation pathways described herein are based on established principles of mass spectrometry and analysis of fragmentation patterns of structurally related molecules, including fluorinated pyridines and trifluoromethyl-substituted aromatic compounds.

Predicted Fragmentation Data

The following table summarizes the major predicted fragment ions for this compound upon electron ionization. The molecular ion (M+) is expected to be observed, and its fragmentation is predicted to proceed through several key pathways involving the loss of fluorine, the trifluoromethyl group, and cleavage of the pyridine ring.

| m/z (Predicted) | Proposed Ion Structure | Formula | Comments |

| 183 | [C₆H₂F₅N]⁺ | C₆H₂F₅N | Molecular Ion (M⁺) |

| 164 | [C₆H₂F₄N]⁺ | C₆H₂F₄N | Loss of a fluorine radical (•F) from the pyridine ring. |

| 114 | [C₅H₂F₃]⁺ | C₅H₂F₃ | Loss of the trifluoromethyl radical (•CF₃). |

| 95 | [C₅H₂F₂]⁺ | C₅H₂F₂ | Subsequent loss of a fluorine radical from the [M-CF₃]⁺ ion. |

| 87 | [C₄H₂FN]⁺ | C₄H₂FN | Loss of HCN from the [M-CF₃]⁺ ion. |

| 69 | [CF₃]⁺ | CF₃ | Trifluoromethyl cation, a common fragment for CF₃-containing compounds. |

| 68 | [C₄H₂F]⁺ | C₄H₂F | Loss of a fluorine radical from the [M-CF₃-HCN]⁺ ion. |

Proposed Fragmentation Pathways

The fragmentation of this compound is anticipated to be initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation is likely to follow pathways that lead to the formation of stable cations. The trifluoromethyl group and the fluorine substituents on the pyridine ring are expected to be key players in directing the fragmentation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a general experimental protocol for the analysis of this compound using GC-MS with electron ionization.

1. Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a stock solution.

-

Perform serial dilutions of the stock solution to obtain a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on sample concentration.

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10-15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 40-500

-

Solvent Delay: Set appropriately to avoid detecting the solvent peak (e.g., 3-4 minutes).

4. Data Analysis:

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained fragmentation pattern with the predicted data and known fragmentation behaviors of similar compounds.

FT-IR Analysis of 2,3-Difluoro-5-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 2,3-Difluoro-5-(trifluoromethyl)pyridine. This compound is of significant interest in pharmaceutical and agrochemical research due to its unique electronic and structural properties conferred by the fluorine and trifluoromethyl substituents on the pyridine ring. FT-IR spectroscopy is a powerful, non-destructive technique for the structural elucidation and quality control of such novel chemical entities.

Core Principles of FT-IR for Pyridine Derivatives

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces molecular vibrations such as the stretching and bending of chemical bonds. For substituted pyridines like this compound, FT-IR is instrumental in:

-

Confirming Synthesis: Verifying the successful synthesis of the target molecule by identifying characteristic vibrations of the pyridine ring and its substituents.

-

Structural Elucidation: Providing evidence for the presence and substitution pattern of functional groups on the pyridine ring.

-

Purity Assessment: Detecting the presence of starting materials or by-products.

Predicted FT-IR Spectral Data

While a publicly available, experimentally verified FT-IR spectrum for this compound is not readily accessible, a detailed analysis can be reliably predicted based on the published data of structurally analogous compounds, particularly 2,3-dichloro-5-(trifluoromethyl)pyridine. The substitution of chlorine with fluorine is expected to shift certain vibrational modes to higher wavenumbers due to the higher electronegativity and smaller atomic mass of fluorine.

The following table summarizes the predicted key vibrational modes for this compound. The assignments are based on the detailed theoretical and experimental study of 2,3-dichloro-5-(trifluoromethyl)pyridine and general knowledge of pyridine derivative spectroscopy.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Predicted Intensity |

| ~3100 - 3000 | C-H stretching of the pyridine ring | Weak to Medium |

| ~1610 - 1580 | C=C/C=N stretching of the pyridine ring | Medium to Strong |

| ~1470 - 1440 | Pyridine ring stretching | Strong |

| ~1430 - 1400 | Pyridine ring stretching | Medium |

| ~1350 - 1300 | C-F stretching (aromatic) | Strong |

| ~1280 - 1100 | C-F stretching of the CF₃ group (asymmetric and symmetric) | Very Strong |

| ~1080 - 1050 | Pyridine ring breathing mode | Medium |

| ~850 - 800 | C-H out-of-plane bending | Medium |

| ~750 - 700 | CF₃ deformation modes | Medium to Strong |

Experimental Protocol: FT-IR Analysis

A standard protocol for the FT-IR analysis of a liquid sample like this compound using the Attenuated Total Reflectance (ATR) technique is provided below. This method is often preferred for its simplicity and minimal sample preparation.

Instrumentation: A standard FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

-

Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum is processed by the instrument's software, which includes background subtraction and Fourier transformation.

-

The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹).

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

-

Visualization of Experimental Workflow

The logical flow of the FT-IR analysis process is depicted in the following diagram:

Caption: Workflow for FT-IR Analysis of this compound.

Logical Relationship of Spectral Features

The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to specific molecular vibrations. This relationship is illustrated below.

Caption: Relationship between molecular structure and FT-IR spectral features.

An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-5-(trifluoromethyl)pyridine

This technical guide provides a comprehensive overview of the primary synthetic routes for 2,3-Difluoro-5-(trifluoromethyl)pyridine, a key intermediate in the development of agrochemicals and pharmaceuticals.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Core Synthetic Strategies

The synthesis of this compound predominantly follows two strategic pathways:

-

Halogen Exchange on a Pre-fluorinated Pyridine Core: This approach involves the substitution of a chlorine or bromine atom with fluorine on a pyridine ring that already contains the trifluoromethyl group.

-

Formation of the Trifluoromethyl Group followed by Halogen Exchange: This strategy begins with the fluorination of a trichloromethyl group on a chlorinated pyridine precursor, which is then followed by further fluorination on the pyridine ring.

Pathway 1: Halogen Exchange from Chlorinated Trifluoromethylpyridines

This pathway utilizes readily available chlorinated precursors of 5-(trifluoromethyl)pyridine. The key transformation is a nucleophilic aromatic substitution (halogen exchange, or "halex") reaction to introduce the final fluorine atom at the 3-position.

Route 1.1: Starting from 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine

The most direct route involves the fluorination of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine. This reaction specifically targets the replacement of the chlorine atom at the 3-position.

Reaction Scheme:

Caption: Fluorination of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine.

Experimental Protocol:

A detailed experimental protocol for this conversion is described in U.S. Patent 4,480,102.[2]

-

Apparatus Setup: A 100 ml, 4-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a distillation condenser.

-

Charging the Reactor: The flask is charged with a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane, and at least an equimolar amount of Cesium Fluoride (CsF) relative to the starting material.[2][3] Anhydrous potassium carbonate (K₂CO₃) can be added as an acid scavenger.[4]

-

Reaction Conditions: The reaction mixture is heated to a temperature between 85°C and 180°C. The preferred temperature range when using DMSO is between 120°C and 170°C.[2][3]

-

Addition of Starting Material: 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, dissolved in a small amount of the reaction solvent, is added to the heated mixture.

-

Product Isolation: The product, this compound, is continuously removed from the reaction mixture by distillation as it is formed.[5] This minimizes potential decomposition and side reactions.[5] The collected distillate is then purified, which may involve extraction with water to remove residual solvent and drying over molecular sieves.[2]

Quantitative Data:

| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Yield | Reference |

| 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine | CsF | DMSO | 120-140 | 48-58% | [5] |

| 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine | KF | NMP | 140-160 | 80% | [5] |

NMP: N-methylpyrrolidinone

Route 1.2: Starting from 2,3-dichloro-5-(trifluoromethyl)pyridine

This route requires a double halogen exchange reaction. It is a viable alternative, often dictated by the availability and cost of the starting materials.

Reaction Scheme:

Caption: Stepwise fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine.

Experimental Protocol:

The procedure is similar to Route 1.1, employing an alkali metal fluoride in a polar aprotic solvent at elevated temperatures.[5]

-

Reactor Setup: A flask is equipped for heating, stirring, and distillation under controlled pressure.

-

Reagent Charging: The reactor is charged with a polar aprotic solvent (e.g., NMP, DMSO), and a fluorinating agent such as dry potassium fluoride (KF) or cesium fluoride (CsF).[5] An acid scavenger like anhydrous K₂CO₃ can be included.[5]

-

Drying: The system is typically dried by distilling a small amount of the solvent under vacuum.

-

Reaction: 2,3-dichloro-5-(trifluoromethyl)pyridine is added to the mixture, and the temperature is raised to 140-160°C.[5]

-

Product Collection: The product is distilled from the reaction mixture as it forms, often under reduced pressure, to maximize yield and purity.[5][6]

Quantitative Data:

| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Yield | Reference |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | KF | NMP | 140 | 71% | [5] |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | CsF | DMSO | 136 | Not specified | [6] |

Pathway 2: Synthesis via Trichloromethylpyridine Precursors

This pathway involves the initial synthesis of a trifluoromethyl group on the pyridine ring from a trichloromethyl group, followed by halogen exchange on the ring itself. This is a common industrial approach as it often starts from more basic raw materials like 3-picoline.[3][7]

Route 2.1: Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine

The key step is the conversion of the -CCl₃ group to a -CF₃ group, which can be followed by the fluorination of the pyridine ring.

Reaction Workflow:

Caption: Overall workflow from chlorinated picolines.

Experimental Protocols:

Step A: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

This intermediate can be prepared by fluorinating 2,3-dichloro-5-(trichloromethyl)pyridine.[5]

-

Reaction Setup: A suitable reactor (e.g., polyethylene or other HF-resistant material) is used.[8]

-

Reagents: 2,3-dichloro-5-(trichloromethyl)pyridine is reacted with anhydrous hydrogen fluoride (HF).[8][9] A catalyst, such as antimony trichloride or mercuric oxide, may be employed.[8][9]

-

Conditions: The reaction is typically carried out at elevated temperatures (e.g., 170°C) and pressure.[8] For instance, one method describes slowly introducing anhydrous HF gas at 170°C for 11 hours.[8]

-

Work-up: After the reaction, the mixture is neutralized (e.g., with sodium bicarbonate solution), and the organic phase is separated, washed, and dried to yield the crude product.[8]

Quantitative Data for Step A:

| Starting Material | Fluorinating Agent | Catalyst | Temperature (°C) | Yield | Purity/Selectivity | Reference |

| 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous HF | (Not specified) | 170 | 65% | 85% | [8] |

| 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous HF | Mercuric Oxide | <35 | Not specified | 98% Selectivity | [8] |

Step B: Conversion to this compound

Once 2,3-dichloro-5-(trifluoromethyl)pyridine is synthesized, it is converted to the final product as described in Pathway 1, Route 1.2 .

Summary and Conclusion

The synthesis of this compound can be achieved through several viable routes, primarily distinguished by their starting materials. The choice of a specific pathway in a research or industrial setting will depend on factors such as the cost and availability of precursors, required purity levels, and scalability. The halogen exchange reactions using alkali metal fluorides are efficient for the final fluorination step, while the initial construction of the trifluoromethyl group from a trichloromethyl precursor is a key industrial strategy. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for the synthesis and process optimization of this important chemical intermediate.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (98%) - Amerigo Scientific [amerigoscientific.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 7. innospk.com [innospk.com]

- 8. alfa-chemical.com [alfa-chemical.com]

- 9. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

The Chemical Reactivity of 2,3-Difluoro-5-(trifluoromethyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the pyridine ring in 2,3-Difluoro-5-(trifluoromethyl)pyridine. This compound is a valuable building block in the synthesis of agrochemicals and pharmaceuticals due to the unique electronic properties conferred by its fluorine and trifluoromethyl substituents. This document details the primary modes of reactivity, offers representative experimental protocols, and presents visualizations of key reaction pathways to support researchers in their synthetic endeavors.

Core Reactivity of the Pyridine Ring

The pyridine ring in this compound is highly electron-deficient. This is a consequence of the cumulative electron-withdrawing effects of the ring nitrogen atom, the two fluorine atoms at the 2- and 3-positions, and the potent trifluoromethyl group at the 5-position. This pronounced electron deficiency dictates the dominant reaction pathways available to this molecule.

Nucleophilic Aromatic Substitution (SNAr)

The primary and most synthetically useful mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing groups activate the pyridine ring towards attack by nucleophiles, facilitating the displacement of one of the fluoride ions.

Regioselectivity:

In polyfluorinated pyridine systems, the position of nucleophilic attack is governed by the stability of the intermediate Meisenheimer complex. For this compound, nucleophilic attack is expected to occur preferentially at the 2-position . This is because the negative charge in the resulting Meisenheimer complex can be effectively delocalized by both the adjacent ring nitrogen and the para trifluoromethyl group. The fluorine atom at the 3-position is significantly less reactive towards substitution.

Table 1: Predicted Regioselectivity in SNAr Reactions

| Position of Attack | Leaving Group | Activating Groups | Stability of Intermediate | Predicted Outcome |

| C-2 | F⁻ | Ring Nitrogen (ortho), CF₃ (para) | High | Major Product |

| C-3 | F⁻ | Ring Nitrogen (meta), CF₃ (meta) | Low | Minor or no product |

Electrophilic Aromatic Substitution (EAS)

The highly electron-deficient nature of the pyridine ring in this compound makes it exceptionally resistant to electrophilic aromatic substitution (EAS). The strong deactivating effects of the fluorine and trifluoromethyl substituents, coupled with the inherent lower reactivity of the pyridine ring towards electrophiles compared to benzene, render reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation extremely difficult and generally not synthetically viable under standard conditions.[1]

Quantitative Data on SNAr Reactions

Table 2: Expected Reactivity and Representative Yields for SNAr Reactions

| Nucleophile Type | Nucleophile Example | Expected Product | Typical Solvent | Typical Temperature (°C) | Expected Yield Range |

| O-Nucleophiles | Sodium Methoxide (NaOMe) | 2-Methoxy-3-fluoro-5-(trifluoromethyl)pyridine | Methanol, THF, DMF | 25 - 80 | 70-95% |

| N-Nucleophiles | Piperidine | 2-(Piperidin-1-yl)-3-fluoro-5-(trifluoromethyl)pyridine | DMF, DMSO | 25 - 100 | 80-98% |

| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-3-fluoro-5-(trifluoromethyl)pyridine | DMF, NMP | 25 - 100 | 75-95% |

Experimental Protocols for SNAr Reactions

The following are generalized experimental protocols for conducting nucleophilic aromatic substitution reactions on this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: Reaction with an O-Nucleophile (e.g., Sodium Methoxide)

-

Reagents and Materials:

-

This compound

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (e.g., nitrogen or argon)

-

-

Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq). b. Dissolve the starting material in the chosen anhydrous solvent. c. Add sodium methoxide (1.1 - 1.5 eq) portion-wise at room temperature. d. Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). e. Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction with an N-Nucleophile (e.g., a Secondary Amine)

-

Reagents and Materials:

-

This compound

-

Secondary amine (e.g., piperidine, morpholine) (1.1 - 2.0 eq)

-

Base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)) (2.0 eq)

-

Anhydrous solvent (e.g., DMF or Dimethyl Sulfoxide (DMSO))

-

Standard laboratory glassware for inert atmosphere reactions.

-

-

Procedure: a. In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent. b. Add the secondary amine (1.1 - 2.0 eq) followed by the base (2.0 eq). c. Stir the mixture at room temperature or heat to 50-100 °C, monitoring the reaction by TLC or LC-MS. d. Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). e. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. f. Purify the residue by flash column chromatography.

Visualizations of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the reactivity of this compound.

Caption: General experimental workflow for SNAr reactions.

Caption: The two-step Meisenheimer mechanism for SNAr.

Note on Diagram Placeholders: The DOT language does not natively render chemical structures. The IMG tags in the second diagram are placeholders where images of the chemical structures would be inserted in a final document.

Conclusion

The reactivity of this compound is dominated by nucleophilic aromatic substitution, with a strong preference for substitution at the 2-position. The highly electron-deficient nature of the pyridine ring makes it an excellent substrate for reactions with a wide variety of nucleophiles, while rendering it inert to electrophilic aromatic substitution. The provided protocols and conceptual diagrams serve as a valuable resource for chemists seeking to utilize this versatile building block in their synthetic campaigns. Further optimization of reaction conditions for specific nucleophile-substrate combinations is encouraged to achieve optimal outcomes.

References

Commercial Sourcing and Technical Data for 2,3-Difluoro-5-(trifluoromethyl)pyridine

An In-depth Guide for Researchers and Drug Development Professionals

2,3-Difluoro-5-(trifluoromethyl)pyridine is a critical fluorinated building block in modern medicinal and agrochemical research. Its unique substitution pattern—combining a difluorinated pyridine ring with a trifluoromethyl group—imparts distinct electronic and metabolic properties to target molecules. The trifluoromethyl group is known to enhance properties such as metabolic stability, binding affinity, and bioavailability.[1] This guide provides a technical overview of commercial suppliers, key chemical data, and representative synthesis methodologies for this important intermediate.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. Key suppliers include global distributors and specialized chemical synthesis companies. Below is a comparative summary of offerings from prominent vendors.

Supplier and Product Specifications

The following table summarizes the specifications for this compound available from several major commercial suppliers. Researchers should note that while most suppliers provide high-purity grades, some product lines, such as Sigma-Aldrich's AldrichCPR, are intended for early discovery and require independent verification of purity and identity by the end-user.

| Supplier | Product/Catalog No. | Purity | Available Quantities | CAS No. | Molecular Formula | Notes |

| Thermo Scientific Chemicals | AAH2595803 / H25958 | ≥97.5% (GC)[2] | 1 g, 5 g, 25 g[3] | 89402-42-6 | C₆H₂F₅N | Originally an Alfa Aesar product.[3] |

| Sigma-Aldrich | CDS002966 | AldrichCPR | 250 mg | 89402-42-6 | C₆H₂F₅N | Buyer assumes responsibility to confirm product identity and purity; no analytical data provided. |

| TCI America | D5449 | >98.0% (GC) | 1 g, 5 g | 89402-42-6 | C₆H₂F₅N | Available through distributors like Fisher Scientific.[4] |

| Advanced ChemBlocks Inc. | P44592 | 97% | Not specified | 89402-42-6 | C₆H₂F₅N | Provides basic chemical properties.[5] |

Note: Availability and specifications are subject to change. Researchers should always consult the supplier's website and Certificate of Analysis for the most current data.

Experimental Protocols: Synthesis

Commercial suppliers typically do not provide synthesis protocols on product data sheets. However, the scientific and patent literature contains detailed methodologies for the preparation of this compound. A common and well-documented method is the halogen exchange (HALEX) reaction, which involves the fluorination of a chlorinated precursor.

Representative Protocol: Fluorination of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine